![molecular formula C16H19ClN2O B1402814 9-Chloro-5-isobutyl-2,3,5,6-tetrahydro-1H-azepino[4,5-b]indol-4-one CAS No. 1380571-66-3](/img/structure/B1402814.png)
9-Chloro-5-isobutyl-2,3,5,6-tetrahydro-1H-azepino[4,5-b]indol-4-one
Übersicht
Beschreibung
9-Chloro-5-isobutyl-2,3,5,6-tetrahydro-1H-azepino[4,5-b]indol-4-one, commonly known as CIBI-1, is an azepinoindolone that has been used in research for its various applications in the scientific field. It is a synthetic compound with a molecular formula of C13H17ClN2O, and it is a white powder that is soluble in methanol and ethanol. CIBI-1 has been used in scientific research for its various biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
CIBI-1 has been used in scientific research for a variety of applications. It has been used to study the effects of various drugs on the central nervous system, as well as to study the biochemical and physiological effects of various compounds on the body. It has also been used to study the effects of various compounds on the cardiovascular system, and to study the effects of various compounds on the immune system.
Wirkmechanismus
The mechanism of action of CIBI-1 is not fully understood. However, it is believed to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of various processes in the body. It is also believed to act as an antagonist of the dopamine D2 receptor, which is involved in the regulation of various processes in the body.
Biochemical and Physiological Effects
CIBI-1 has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase levels of serotonin in the brain, which can lead to increased mood and decreased anxiety. It has also been shown to reduce levels of dopamine in the brain, which can lead to decreased motivation and increased fatigue. Additionally, CIBI-1 has been shown to reduce levels of norepinephrine in the brain, which can lead to decreased alertness and increased relaxation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CIBI-1 in lab experiments is that it is relatively simple to synthesize and can be obtained in relatively large quantities. Additionally, it has been shown to have a variety of biochemical and physiological effects on the body, making it a useful compound for studying the effects of various compounds on the body. However, there are also some limitations to using CIBI-1 in lab experiments. For example, it is not very stable and can easily degrade in the presence of heat or light. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a variety of potential future directions for research involving CIBI-1. One potential direction is to further explore its mechanism of action and the biochemical and physiological effects it has on the body. Additionally, further research could be done to explore its potential applications in the medical field, such as its potential use as a drug for the treatment of various diseases. Additionally, further research could be done to explore its potential applications in the agricultural field, such as its potential use as a pesticide. Finally, further research could be done to explore its potential applications in the industrial field, such as its potential use as a catalyst for various chemical reactions.
Eigenschaften
IUPAC Name |
9-chloro-5-(2-methylpropyl)-2,3,5,6-tetrahydro-1H-azepino[4,5-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-9(2)7-13-15-11(5-6-18-16(13)20)12-8-10(17)3-4-14(12)19-15/h3-4,8-9,13,19H,5-7H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTWXIHUPUVJAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C2=C(CCNC1=O)C3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde](/img/structure/B1402733.png)
![2-(Tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine](/img/structure/B1402736.png)
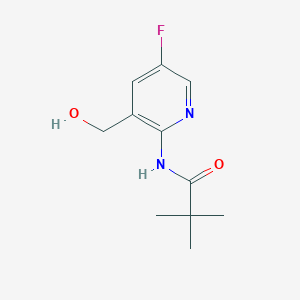
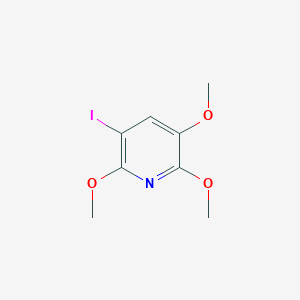
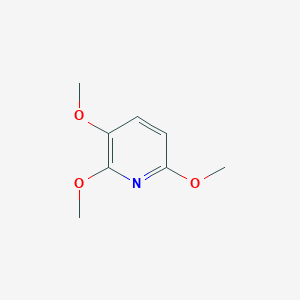
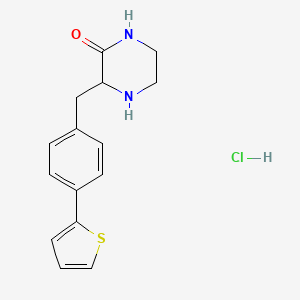
![4-{5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-benzonitrile](/img/structure/B1402745.png)
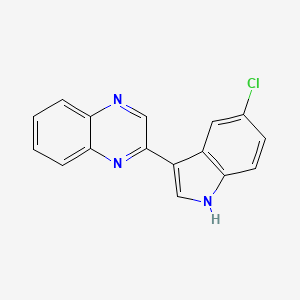
![9-Chloro-5-isobutyl-1,2,3,4,5,6-hexahydro-azepino[4,5-b]indole](/img/structure/B1402749.png)
![2-Amino-5,7a-dihydrobenzo[d]-thiazol-4(3aH)-one](/img/structure/B1402750.png)
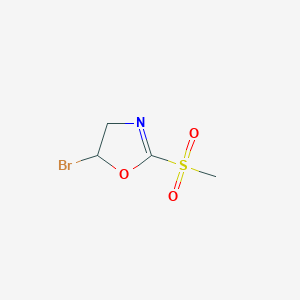
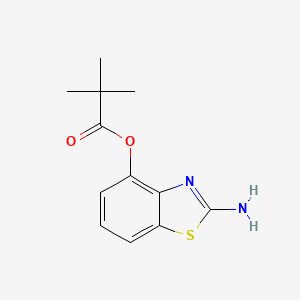
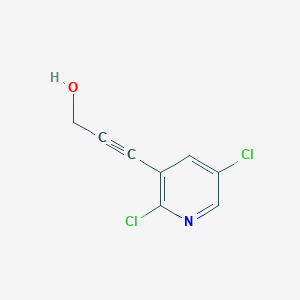
![5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1402754.png)